
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the nitro group and the acetyl group in the structure of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it a compound of interest for further research and development.
准备方法
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be achieved through several methods. One common synthetic route involves the reaction of an amine with formaldehyde and a phenol derivative under acidic or basic conditions to form the benzoxazine ring. The nitro and acetyl groups can be introduced through nitration and acetylation reactions, respectively. Industrial production methods may involve solvent-free microwave irradiation, which has been shown to be a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazine derivatives .
化学反应分析
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl and nitro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various acids and bases.
科学研究应用
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an anti-inflammatory, antibacterial, and neuroprotective agent.
作用机制
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
相似化合物的比较
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be compared with other similar compounds, such as:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the nitro and acetyl groups, making it less reactive and less biologically active.
2,3-Dihydro-1,4-benzoxathiine: This compound contains a sulfur atom in place of the oxygen atom in the benzoxazine ring, leading to different chemical and biological properties.
3,4-Dihydro-2H-1,3-benzoxazines: These compounds have similar structures but may contain different substituents, leading to variations in their reactivity and biological activity.
The presence of the nitro and acetyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it unique and potentially more versatile in its applications compared to other similar compounds.
属性
CAS 编号 |
21038-10-8 |
|---|---|
分子式 |
C10H10N2O4 |
分子量 |
222.20 g/mol |
IUPAC 名称 |
1-(7-nitro-1,4-dihydro-2,3-benzoxazin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-5-8-2-3-10(12(14)15)4-9(8)6-16-11/h2-4H,5-6H2,1H3 |
InChI 键 |
DUTLJDUDHBSLFN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)

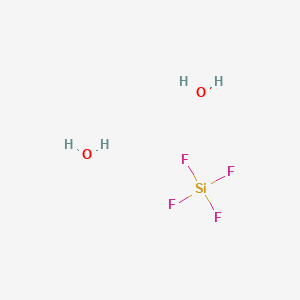
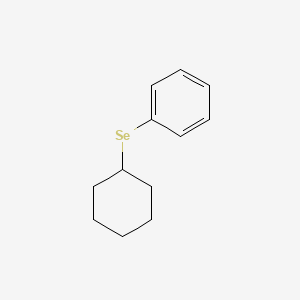
![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)
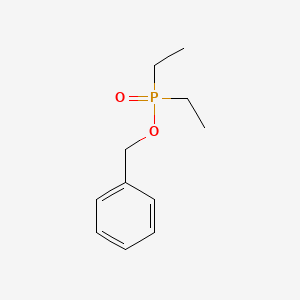
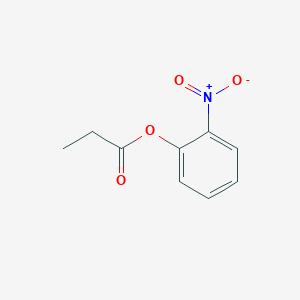
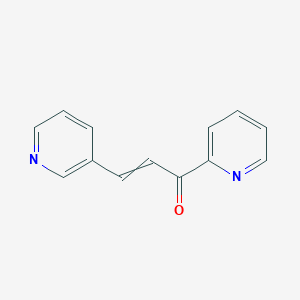
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)



![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)

